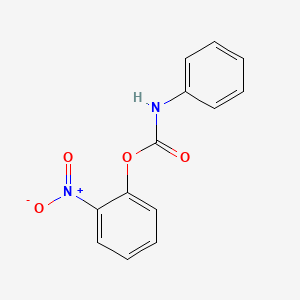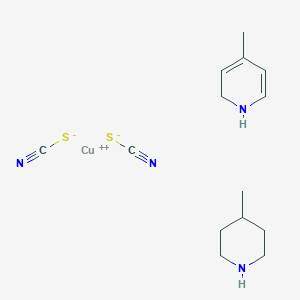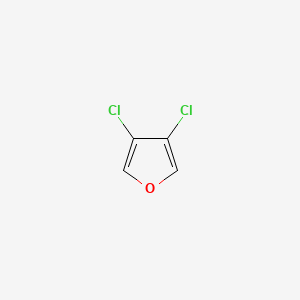![molecular formula C18H14N2O3 B14713703 3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6638-20-6](/img/structure/B14713703.png)
3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring fused to the oxazine ring, with a nitrophenyl group attached at the third position. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . Another approach uses a reusable magnetic catalyst (GO-Fe₃O₄–Ti(IV)) to achieve high yields and short reaction times .
Industrial Production Methods
The catalysts used in these methods are characterized by their thermal stability, reusability, and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with molecular targets such as COX enzymes. The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with significant pharmacological applications.
Dioxazine: A pentacyclic compound consisting of two oxazine subunits, used as a pigment.
Uniqueness
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
6638-20-6 |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)16-6-3-5-15(10-16)19-11-14-9-8-13-4-1-2-7-17(13)18(14)23-12-19/h1-10H,11-12H2 |
InChI-Schlüssel |
GCAWLSXZBLFREI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=CC=CC=C3C=C2)OCN1C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



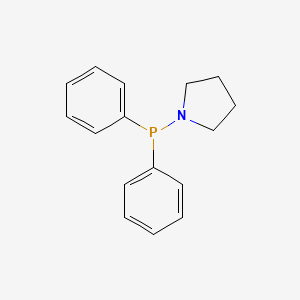


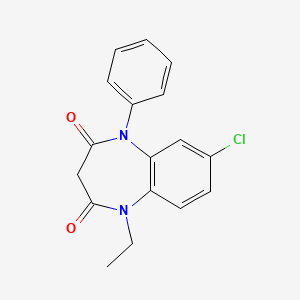
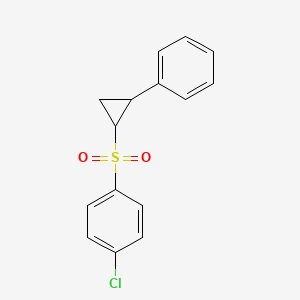
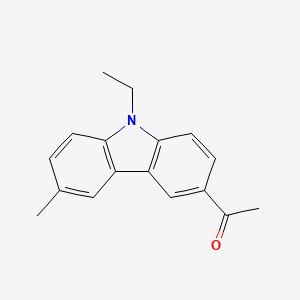
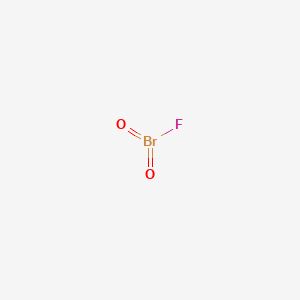


![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
